

Tyrphostin AG1296: A Technical Guide to its Pro-Apoptotic Activity in Melanoma Cells

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Compound of Interest

Compound Name: Tyrphostin AG1296

Cat. No.: B1664676

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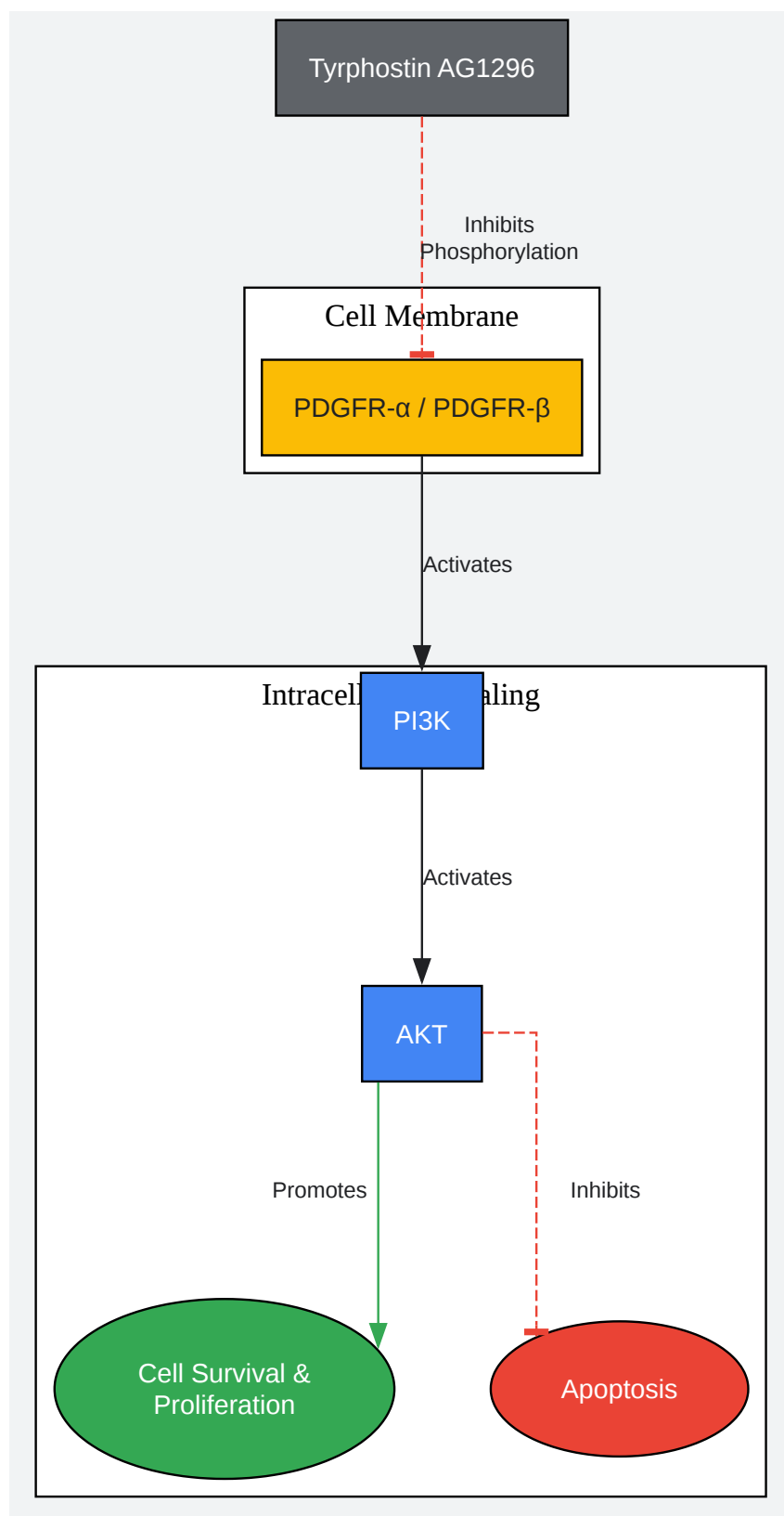
For Researchers, Scientists, and Drug Development Professionals

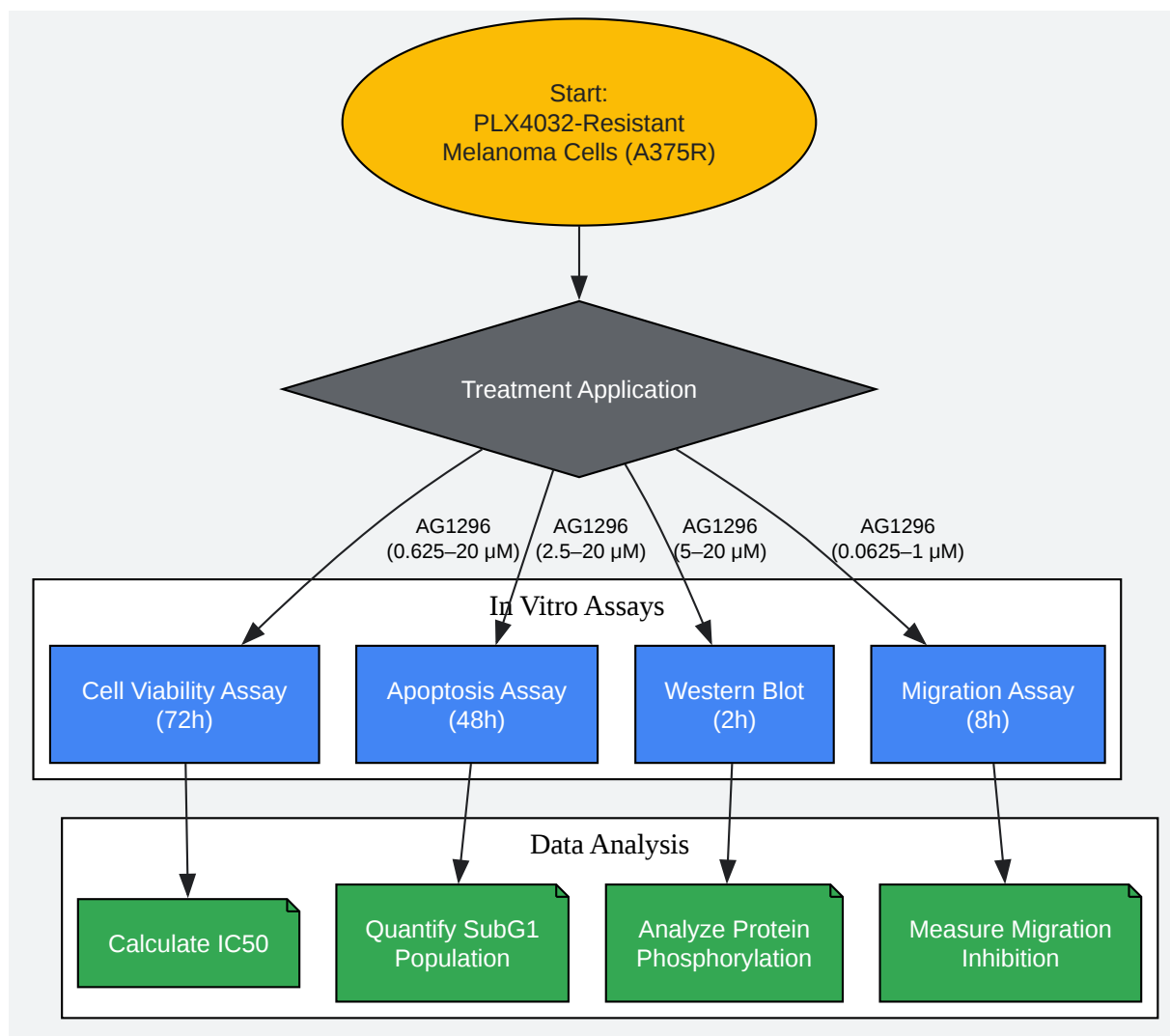
This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental protocols related to the induction of apoptosis in melanoma cells by **Tyrphostin AG1296**. A particular focus is placed on its efficacy in models of acquired resistance to BRAF inhibitors.

Core Mechanism of Action

Melanoma, the most aggressive form of skin cancer, is frequently driven by mutations in the BRAF kinase, such as the BRAF-V600E mutation.[1][2] While targeted therapies like PLX4032 (Vemurafenib) are initially effective, resistance often develops within months.[1][2] A key mechanism for this acquired resistance is the activation of receptor tyrosine kinases (RTKs), including the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]

Tyrphostin AG1296 is a potent and selective inhibitor of the PDGFR family (PDGFR- α and PDGFR- β) with a reported IC₅₀ of 0.8 μ M.[3] By blocking the phosphorylation and subsequent activation of PDGFR, AG1296 disrupts downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT pathway.[2][4][5] In the context of PLX4032-resistant melanoma where PDGFR signaling is upregulated, AG1296 effectively circumvents this resistance mechanism to reduce cell viability and induce programmed cell death (apoptosis).[1][2]





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